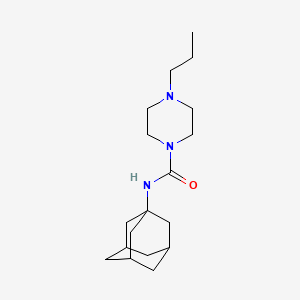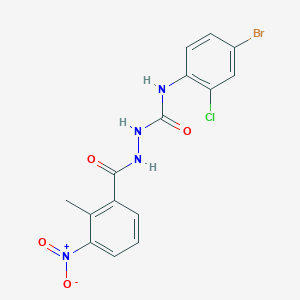
N-1-adamantyl-4-propyl-1-piperazinecarboxamide
Overview
Description
N-1-adamantyl-4-propyl-1-piperazinecarboxamide, also known as A-366, is a synthetic compound that has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Scientific Research Applications
N-1-adamantyl-4-propyl-1-piperazinecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, N-1-adamantyl-4-propyl-1-piperazinecarboxamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In neuroscience, N-1-adamantyl-4-propyl-1-piperazinecarboxamide has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In pharmacology, N-1-adamantyl-4-propyl-1-piperazinecarboxamide has been investigated for its potential effects on various physiological processes, such as ion channel activity and neurotransmitter release.
Mechanism of Action
The exact mechanism of action of N-1-adamantyl-4-propyl-1-piperazinecarboxamide is not fully understood, but it is believed to act on various molecular targets, including ion channels and enzymes. N-1-adamantyl-4-propyl-1-piperazinecarboxamide has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in pain perception and inflammation. N-1-adamantyl-4-propyl-1-piperazinecarboxamide has also been shown to inhibit the activity of the enzyme FAAH, which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
N-1-adamantyl-4-propyl-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. N-1-adamantyl-4-propyl-1-piperazinecarboxamide has been shown to reduce inflammation in animal models of arthritis and colitis. N-1-adamantyl-4-propyl-1-piperazinecarboxamide has also been shown to reduce pain perception in animal models of neuropathic pain. In addition, N-1-adamantyl-4-propyl-1-piperazinecarboxamide has been shown to protect neurons from oxidative stress and neurotoxicity in cell culture and animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-1-adamantyl-4-propyl-1-piperazinecarboxamide is its selectivity for specific molecular targets, such as the TRPV1 ion channel and FAAH enzyme. This allows researchers to investigate the specific effects of N-1-adamantyl-4-propyl-1-piperazinecarboxamide on these targets, without affecting other physiological processes. However, one limitation of N-1-adamantyl-4-propyl-1-piperazinecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for the study of N-1-adamantyl-4-propyl-1-piperazinecarboxamide. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is the investigation of its potential effects on other molecular targets, such as ion channels and enzymes. Additionally, the development of more efficient synthesis methods and purification techniques for N-1-adamantyl-4-propyl-1-piperazinecarboxamide could improve its utility in lab experiments and drug development.
properties
IUPAC Name |
N-(1-adamantyl)-4-propylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O/c1-2-3-20-4-6-21(7-5-20)17(22)19-18-11-14-8-15(12-18)10-16(9-14)13-18/h14-16H,2-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZHXCUECIFWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-4-propylpiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(1,3-benzodioxol-5-yl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarbaldehyde](/img/structure/B4115616.png)
![2-bromo-N-(1-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4115631.png)
![7-methyl-2-[3-(4-morpholinyl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115636.png)
![3-(aminosulfonyl)-N-[1-(2-methoxyphenyl)ethyl]-N,4,5-trimethylbenzamide](/img/structure/B4115641.png)
![3-(4-methoxyphenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4115649.png)
![N-(1-benzyl-4-piperidinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4115654.png)
![1-[(4-methylphenyl)sulfonyl]-5-oxo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)prolinamide](/img/structure/B4115672.png)

![2-[(cyclohexylamino)carbonothioyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4115683.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chlorobenzyl)thiourea](/img/structure/B4115688.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4115694.png)

![4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine](/img/structure/B4115701.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4115707.png)